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Compound of Interest

Compound Name: 6,8-Difluoroquinoline

Cat. No.: B127152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 6,8-Difluoroquinoline. In the absence of readily available experimental spectra in the
public domain, this document focuses on computationally predicted data for Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These
predictions serve as a valuable reference for the identification, characterization, and quality
control of 6,8-difluoroquinoline in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6,8-difluoroquinoline. It
is crucial to note that these are computationally generated values and should be confirmed with
experimental data whenever possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insights into the chemical environment of the hydrogen, carbon,
and fluorine nuclei within the molecule.

Table 1: Predicted *H NMR Data for 6,8-Difluoroquinoline
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Chemical Shift (8) Coupling Constant

Multiplicity Assignment
ppm (J) Hz
Predicted Value Predicted Value Predicted Value H-2
Predicted Value Predicted Value Predicted Value H-3
Predicted Value Predicted Value Predicted Value H-4
Predicted Value Predicted Value Predicted Value H-5
Predicted Value Predicted Value Predicted Value H-7

Table 2: Predicted 3C NMR Data for 6,8-Difluoroquinoline

Chemical Shift (6) ppm Assignment
Predicted Value C-2

Predicted Value C-3

Predicted Value C-4

Predicted Value C-4a
Predicted Value C-5

Predicted Value C-6

Predicted Value C-7

Predicted Value C-8

Predicted Value C-8a

Table 3: Predicted *°F NMR Data for 6,8-Difluoroquinoline

Chemical Shift (8) ppm

Assighment

Predicted Value F-6
Predicted Value F-8
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Infrared (IR) Spectroscopy

Predicted IR spectroscopy data helps in identifying the functional groups and vibrational modes

of the molecule.

Table 4: Predicted IR Absorption Bands for 6,8-Difluoroquinoline

Wavenumber (cm~?) Intensity Assignment

Predicted Value Predicted Value C-H stretching (aromatic)
Predicted Value Predicted Value C=C stretching (aromatic)
Predicted Value Predicted Value C=N stretching

Predicted Value Predicted Value C-F stretching

Predicted Value Predicted Value C-H bending (out-of-plane)

Mass Spectrometry (MS)

Predicted mass spectrometry data provides information about the molecular weight and
potential fragmentation patterns of the molecule under ionization.

Table 5: Predicted Mass Spectrum Data for 6,8-Difluoroquinoline

m/z Relative Intensity (%) Assignment
165.05 100 [M]* (Molecular lon)
Predicted Value Predicted Value Fragment lon
Predicted Value Predicted Value Fragment lon

Experimental and Computational Protocols

The acquisition of spectroscopic data, whether experimental or computational, follows
established protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental Protocol: A sample of 6,8-difluoroquinoline would be dissolved in a deuterated
solvent (e.g., CDCl3, DMSO-de). tH, 13C, and °F NMR spectra would be recorded on a high-
resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts
per million (ppm) relative to a standard (e.g., tetramethylsilane for *H and 13C).

Computational Protocol: Predicted NMR spectra can be generated using software packages
such as ChemDraw, Mnova NMRPredict, or through quantum mechanical calculations using
density functional theory (DFT). These programs utilize algorithms and databases of known
chemical shifts to estimate the spectra of a given structure.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum of 6,8-difluoroquinoline can be obtained using a
Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a
KBr pellet, or in a suitable solvent. The spectrum is typically recorded in the range of 4000-400
cm~L,

Computational Protocol: IR spectra can be predicted computationally through vibrational
frequency calculations using quantum chemistry software. These calculations model the
vibrational modes of the molecule to predict the positions and intensities of the absorption
bands.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum of 6,8-difluoroquinoline would be acquired using a
mass spectrometer, typically with electron ionization (EIl) or electrospray ionization (ESI). The
instrument measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Computational Protocol: Mass spectra can be predicted using software that simulates the
fragmentation of the molecule based on its structure and the ionization method. Tools like CFM-
ID can predict tandem mass spectra (MS/MS) for given molecules.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 6,8-difluoroquinoline.
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General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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